

# Comparing QPX7728 efficacy against other β-lactamase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

QPX7728 methoxy acetoxy methy
ester

Cat. No.:

B12425265

Get Quote

# QPX7728: A Paradigm Shift in β-Lactamase Inhibition

A comprehensive comparison of the in vitro efficacy of QPX7728 against other contemporary  $\beta$ -lactamase inhibitors, including vaborbactam, avibactam, and relebactam.

In the ongoing battle against antimicrobial resistance, the emergence of  $\beta$ -lactamase enzymes poses a significant threat to the efficacy of  $\beta$ -lactam antibiotics. A new generation of  $\beta$ -lactamase inhibitors (BLIs) has been developed to counteract this resistance mechanism. Among these, QPX7728, a novel cyclic boronic acid-based inhibitor, demonstrates a remarkably broad spectrum of activity, surpassing currently marketed BLIs. This guide provides a detailed comparison of the in vitro efficacy of QPX7728 with that of vaborbactam, avibactam, and relebactam, supported by experimental data and detailed methodologies.

## Superior Inhibitory Potency Across β-Lactamase Classes

QPX7728 exhibits exceptional potency against a wide array of  $\beta$ -lactamases, including Ambler class A, B, C, and D enzymes.[1][2][3][4][5] Notably, its ability to inhibit metallo- $\beta$ -lactamases (MBLs) from class B and class D carbapenemases sets it apart from its counterparts.[1][2]



Table 1: Comparative IC50 Values (nM) of  $\beta$ -Lactamase

**Inhibitors** 

| β-<br>Lactamase   | Enzyme<br>Class | QPX7728 | Vaborbacta<br>m | Avibactam | Relebactam |
|-------------------|-----------------|---------|-----------------|-----------|------------|
| Class A           |                 |         |                 |           |            |
| CTX-M-15          | A               | 1.2     | 34              | 4.4       | 150        |
| KPC-2             | А               | 2.9     | 28              | 110       | 22         |
| TEM-1             | А               | 2.5     | 1300            | 11        | 290        |
| Class B<br>(MBLs) |                 |         |                 |           |            |
| NDM-1             | В               | 55      | >160,000        | >160,000  | >160,000   |
| VIM-1             | В               | 14      | >160,000        | >160,000  | >160,000   |
| IMP-1             | В               | 610     | >160,000        | >160,000  | >160,000   |
| Class C           |                 |         |                 |           |            |
| P99               | С               | 22      | 1100            | 21        | 24         |
| AmpC              | С               | 4.5     | 1100            | 21        | 24         |
| Class D           |                 |         |                 |           |            |
| OXA-48            | D               | 1       | >160,000        | 160       | >160,000   |
| OXA-23            | D               | 1       | >160,000        | >160,000  | >160,000   |

Data compiled from multiple sources.[1][2][4][6][7][8][9][10]

As illustrated in Table 1, QPX7728 demonstrates significantly lower 50% inhibitory concentrations (IC50) against a broader range of enzymes compared to vaborbactam, avibactam, and relebactam.[1][2] Its potent inhibition of Class B and D carbapenemases, which are not effectively targeted by the other inhibitors, represents a critical advancement in combating carbapenem-resistant pathogens.[1][2]



### **Enhanced In Vitro Efficacy in Combination Therapy**

The true measure of a BLI's utility lies in its ability to restore the activity of  $\beta$ -lactam antibiotics. When combined with various  $\beta$ -lactams, QPX7728 demonstrates superior potentiation against multidrug-resistant Gram-negative bacteria.

Table 2: Comparative MIC90 Values (μg/mL) of Meropenem in Combination with β-Lactamase Inhibitors against Carbapenem-Resistant Enterobacterales (CRE)

| Organism Subset           | Meropenem Alone | Meropenem +<br>QPX7728 (8 μg/mL) | Meropenem +<br>Vaborbactam (8<br>µg/mL) |
|---------------------------|-----------------|----------------------------------|-----------------------------------------|
| All CRE                   | >64             | 0.5                              | 1                                       |
| KPC-producers             | >64             | 0.5                              | 1                                       |
| MBL-producers             | >64             | 1                                | >64                                     |
| OXA-48-like-<br>producers | >64             | 0.5                              | >64                                     |

Data represents a summary from published studies.[8][11]

The data in Table 2 highlights the remarkable ability of QPX7728 to lower the minimum inhibitory concentration (MIC) of meropenem required to inhibit 90% of CRE isolates (MIC90), including strains producing metallo-β-lactamases and OXA-48-like carbapenemases, against which meropenem-vaborbactam is ineffective.[8][11]

### **Understanding the Mechanisms of Action**

The superior efficacy of QPX7728 can be attributed to its unique mechanism of action.





Click to download full resolution via product page

Figure 1. Comparative mechanisms of action of QPX7728 and other  $\beta$ -lactamase inhibitors.

QPX7728 inhibits serine  $\beta$ -lactamases through a reversible covalent mechanism with high efficiency.[1][9] For metallo- $\beta$ -lactamases, it acts as a competitive inhibitor, effectively chelating the zinc ions essential for their catalytic activity.[1][9] In contrast, vaborbactam, avibactam, and relebactam primarily act as covalent inhibitors of serine  $\beta$ -lactamases and lack significant activity against metallo- $\beta$ -lactamases.[2][5][12][13][14][15][16][17][18][19]

## **Experimental Methodologies**

The data presented in this guide is based on standardized in vitro assays.

#### **Enzyme Inhibition Assay (IC50 Determination)**

The inhibitory activity of each compound against purified β-lactamase enzymes was determined by measuring the concentration required to inhibit 50% of the enzyme's activity (IC50).





Click to download full resolution via product page

Figure 2. A simplified workflow for determining the IC50 values of  $\beta$ -lactamase inhibitors.

#### Protocol:

- Purified β-lactamase enzymes are pre-incubated with a range of concentrations of the inhibitor in a suitable buffer (e.g., phosphate buffer, pH 7.0) for a defined period at 37°C.[14]
- A chromogenic substrate, such as nitrocefin, is added to initiate the enzymatic reaction.[14]
- The rate of substrate hydrolysis is monitored by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer.[14]
- The initial reaction velocities are calculated and plotted against the inhibitor concentrations.



• IC50 values are determined by fitting the data to a dose-response curve.[14]

#### **Antimicrobial Susceptibility Testing (MIC Determination)**

The minimum inhibitory concentration (MIC) of  $\beta$ -lactam antibiotics in the presence of a fixed concentration of a  $\beta$ -lactamase inhibitor was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

#### Protocol:

- Two-fold serial dilutions of the β-lactam antibiotic are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
- A fixed, clinically relevant concentration of the β-lactamase inhibitor is added to each well.
- Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10<sup>5</sup> CFU/mL).
- The plates are incubated at 35°C for 16-20 hours.
- The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[1][12][13]

#### Conclusion

The in vitro data unequivocally demonstrates that QPX7728 possesses a broader and more potent inhibitory profile than currently available  $\beta$ -lactamase inhibitors. Its unique ability to effectively inhibit both serine- and metallo- $\beta$ -lactamases addresses a critical unmet need in the treatment of infections caused by multidrug-resistant Gram-negative bacteria. The superior efficacy of QPX7728 in combination with  $\beta$ -lactam antibiotics against a wide range of resistant pathogens positions it as a highly promising candidate for combating the growing threat of antimicrobial resistance. Further clinical investigation is warranted to fully elucidate its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Broth Microdilution | MI [microbiology.mlsascp.com]
- 2. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectrum of Beta-Lactamase Inhibition by the Cyclic Boronate QPX7728, an Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases: Enhancement of Activity of Multiple Antibiotics Against Isogenic Strains Expressing Single Beta-Lactamases - Qpex Biopharma [qpexbio.com]
- 4. Frontiers | QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics [frontiersin.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Assays for beta-lactamase activity and inhibition PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Revisiting the Checkerboard to Inform Development of  $\beta$ -Lactam/ $\beta$ -Lactamase Inhibitor Combinations PMC [pmc.ncbi.nlm.nih.gov]
- 11. Broth microdilution Wikipedia [en.wikipedia.org]
- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Determination of IC50 and Ki values of beta-lactamase inhibition by BLI with nitrocefin or imipenem as a substrate. [bio-protocol.org]
- 14. Assays for B-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 15. tandfonline.com [tandfonline.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]



- 19. Antimicrobial Susceptibility Testing (Microdilution Technique) NC DNA Day Blog [ncdnadayblog.org]
- To cite this document: BenchChem. [Comparing QPX7728 efficacy against other β-lactamase inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12425265#comparing-qpx7728-efficacy-against-other-lactamase-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com